Enoxacin hydrate -

Enoxacin hydrate

Catalog Number: EVT-1596911
CAS Number:
Molecular Formula: C45H55F3N12O11
Molecular Weight: 997 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to Enoxacin Hydrate in Modern Pharmaceutical Research

Pharmacological Significance of Fluoroquinolone Derivatives

Fluoroquinolones represent a synthetic antibiotic class distinguished by their unique mechanism targeting bacterial type II topoisomerases—DNA gyrase and topoisomerase IV. Enoxacin hydrate exhibits inhibitory concentrations (IC₅₀) of 126 µg/mL against DNA gyrase and 26.5 µg/mL against topoisomerase IV, explaining its broad-spectrum activity against Gram-negative and Gram-positive pathogens [3] [8]. Beyond antibacterial applications, fluoroquinolones demonstrate substantial repurposing potential in oncology, primarily through:

  • Topoisomerase II Inhibition: Enoxacin inhibits human topoisomerase II isoforms (both alpha and beta subunits) at therapeutic concentrations, disrupting DNA replication in rapidly dividing cancer cells [4].
  • MicroRNA Modulation: As the prototypical small-molecule enhancer of RNA interference (SMER), enoxacin hydrate enhances TRBP (TAR RNA-binding protein 2)-mediated microRNA processing by stabilizing the TRBP-pre-miRNA complex. This promotes the biogenesis of tumor-suppressive miRNAs and effectively downregulates oncogenic pathways [1] [3].
  • V-ATPase Inhibition: Competitive inhibition of vacuolar H⁺-ATPase subunits impairs proton pumping in tumor microenvironments, reducing cancer invasiveness and metastatic potential [1].

These dual antibacterial and non-antibacterial pharmacological dimensions position enoxacin hydrate as a structurally versatile scaffold for multi-target therapeutic development.

Historical Evolution of Enoxacin as a Second-Generation Fluoroquinolone

The development timeline of enoxacin reflects strategic fluorination and structural optimization efforts within the quinolone class:

  • 1980: Initial discovery and patenting as a 1,8-naphthyridine derivative of nalidixic acid, incorporating a fluorine atom at C6 and piperazinyl moiety at C7 to enhance Gram-negative coverage and pharmacokinetic profiles [7].
  • 1980s-1990s: Clinical deployment for genitourinary and gonococcal infections under brand names including Penetrex® and Enroxil®, leveraging its high urinary concentration (exceeding serum levels by 3–5 fold) [2] [9].
  • Early 2000s: Emergence of bacterial resistance mechanisms, particularly in Escherichia coli and Pseudomonas aeruginosa, reduced its first-line antibacterial use but stimulated research into non-antibiotic applications [7] [9].
  • 2010s-Present: Structural biology studies confirmed enoxacin's unique binding to the miRNA-processing complex (DICER-TRBP), distinguishing it from other fluoroquinolones and enabling rational design of oncotherapeutic derivatives [1] [7].

The structural evolution from first-generation quinolones introduced critical features: the ethyl group at N₁ enhances cell penetration, while the C3-carboxyl and C7-piperazinyl groups enable simultaneous binding to bacterial topoisomerases and human miRNA-processing proteins [1] [7].

Emergence of Hydrate Forms in Drug Formulation Strategies

Hydrate formation represents a critical pharmaceutical optimization strategy to enhance drug developability parameters. Enoxacin hydrate demonstrates significant advantages over its anhydrous form:

  • Solubility Enhancement: Though enoxacin anhydrate displays limited aqueous solubility (3.43 g/L), hydrate formation modifies crystal lattice energy, potentially improving dissolution kinetics in biological matrices [4] [6].
  • Stability Optimization: The hydrate structure reduces molecular mobility and mitigates dehydration below 100°C, extending shelf-life under ambient storage conditions [6].
  • Salt Co-Crystallization: Recent advances involve enoxacin hydrate in multi-drug salts with NSAIDs (diclofenac, flufenamic acid, niflumic acid). These novel crystalline forms simultaneously enhance enoxacin's solubility (up to 3.7-fold) and partition coefficients (logP increased by 1.2–1.8 units), while enabling synergistic anti-inflammatory/antibacterial or anticancer therapy [6].

Table 2: Impact of Hydrate and Salt Formulations on Enoxacin Physicochemical Properties

FormulationAqueous Solubility (mg/mL)logPBiological Advantage
Enoxacin anhydrate0.89-0.97Reference form
Enoxacin sesquihydrate2.78 (in DMSO)-0.20Improved crystallinity
Enoxacin-Diclofenac salt3.310.83Dual antibacterial/anti-inflammatory action
Enoxacin-Flufenamate2.951.02Enhanced membrane permeation

These engineered solid forms address critical bioavailability limitations while enabling novel therapeutic applications beyond conventional antibacterial use [6].

Properties

Product Name

Enoxacin hydrate

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;dihydrate

Molecular Formula

C45H55F3N12O11

Molecular Weight

997 g/mol

InChI

InChI=1S/3C15H17FN4O3.2H2O/c3*1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;;/h3*7-8,17H,2-6H2,1H3,(H,22,23);2*1H2

InChI Key

URZUQQWXZRUUIL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.